

# Cross-Species Pharmacodynamic Comparison of ITI-214 (Lenrispodun)

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic effects of **ITI-214** (lenrispodun), a potent and selective phosphodiesterase 1 (PDE1) inhibitor, across various species. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of this novel therapeutic agent.

## Introduction to ITI-214 (Lenrispodun)

**ITI-214**, also known as lenrispodun, is a first-in-class, orally bioavailable small molecule that exhibits high potency and selectivity for phosphodiesterase type 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE1, **ITI-214** elevates intracellular levels of cAMP and cGMP, thereby modulating a range of physiological processes in the central nervous system (CNS) and peripheral tissues. [2][3]

#### **Mechanism of Action**

**ITI-214**'s primary mechanism of action is the selective inhibition of the PDE1 enzyme family. This inhibition leads to an accumulation of cAMP and cGMP in cells where PDE1 is expressed, potentiating downstream signaling pathways. This targeted action allows for the modulation of cellular functions in a tissue- and context-specific manner.





Click to download full resolution via product page

Mechanism of Action of ITI-214

### **Comparative In Vitro Potency and Selectivity**

**ITI-214** demonstrates picomolar affinity for human PDE1 isoforms and exceptional selectivity over other PDE families. This high selectivity is critical for minimizing off-target effects.



| Target Enzyme<br>Family | Isoform | Ki (pM)     | Selectivity vs.<br>PDE1A/C | Reference |
|-------------------------|---------|-------------|----------------------------|-----------|
| PDE1                    | hPDE1A  | 33          | -                          | [4]       |
| hPDE1B                  | 380     | -           | [4]                        |           |
| hPDE1C                  | 35      | -           | [4]                        | _         |
| PDE2                    | hPDE2A  | >1,000,000  | >30,000x                   | [4]       |
| PDE3                    | hPDE3B  | >3,000,000  | >90,000x                   | [4]       |
| PDE4                    | hPDE4D  | 33,000      | >1,000x                    | [4]       |
| PDE5                    | hPDE5A  | >600,000    | >18,000x                   | [4]       |
| PDE6                    | hPDE6   | >1,000,000  | >30,000x                   | [4]       |
| PDE7                    | hPDE7B  | >10,000,000 | >300,000x                  | [4]       |
| PDE8                    | hPDE8A  | >10,000,000 | >300,000x                  | [4]       |
| PDE9                    | hPDE9A  | >10,000,000 | >300,000x                  | [4]       |
| PDE10                   | hPDE10A | >1,000,000  | >30,000x                   | [4]       |
| PDE11                   | hPDE11A | >1,000,000  | >30,000x                   | [4]       |

## **Cross-Species Pharmacodynamic Effects**

**ITI-214** has been evaluated in various animal models and in human clinical trials, demonstrating a range of pharmacodynamic effects.

#### **Central Nervous System Effects**

In preclinical rodent models, **ITI-214** has shown pro-cognitive effects. In a Phase 1 study in healthy human volunteers, **ITI-214** demonstrated effects on neural inhibitory control.[5]



| Species | Model                                     | Dosing                                     | Key<br>Pharmacodyna<br>mic Findings                                                                                                          | Reference |
|---------|-------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Novel Object<br>Recognition               | 0.1-10 mg/kg,<br>p.o.                      | Enhanced memory acquisition, consolidation, and retrieval.                                                                                   | [4]       |
| Human   | Pharmaco-fMRI<br>in healthy<br>volunteers | 1.0 mg and 10.0<br>mg, single oral<br>dose | Increased activity in the inferior frontal gyrus during a stopsignal task at the 1.0 mg dose, suggesting improved neural inhibitory control. | [5][6]    |

#### **Cardiovascular Effects**

**ITI-214** has demonstrated beneficial cardiovascular effects in preclinical models of heart failure and in patients with systolic heart failure. It acts as an inodilator, increasing cardiac contractility and inducing vasodilation.



| Species | Model                                     | Dosing     | Key<br>Pharmacodyna<br>mic Findings                                                                                                            | Reference |
|---------|-------------------------------------------|------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dog     | Conscious, with and without heart failure | Oral or IV | Increased load- independent contractility, improved relaxation, and reduced systemic arterial resistance, leading to increased cardiac output. | [7][8]    |
| Rabbit  | Anesthetized                              | IV         | Similar cardiovascular effects to dogs. The inotropic and vasodilatory effects were independent of beta-adrenergic receptor blockade.          | [7][8]    |



| Human | Patients with<br>systolic heart<br>failure | 10, 30, and 90<br>mg, single oral<br>dose | Increased mean left ventricular power index and cardiac output, and reduced systemic vascular resistance. Well- tolerated without inducing significant arrhythmias. | [2][9] |
|-------|--------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
|-------|--------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|

It is noteworthy that in both conscious dogs and humans with heart failure, administration of **ITI-214** did not lead to significant changes in plasma levels of cAMP and cGMP, suggesting that the pharmacodynamic effects are mediated by compartmentalized intracellular second messenger signaling.[7][9]

#### **Anti-Inflammatory and Immunomodulatory Effects**

**ITI-214** has been shown to modulate inflammatory responses, particularly by affecting microglial activation.



| Species | Model                              | Key<br>Pharmacodynamic<br>Findings                                                                        | Reference                                                                                                              |
|---------|------------------------------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Mouse   | In vitro microglial cells          | Suppressed lipopolysaccharide (LPS)-induced expression of pro- inflammatory cytokines.                    | This is a general finding for PDE1 inhibitors, specific data for ITI-214 in this model is inferred from its mechanism. |
| Mouse   | In vivo colorectal<br>cancer model | Altered the tumor microenvironment and exhibited anti-tumor activity when combined with a PD-1 inhibitor. | [10]                                                                                                                   |

## **Comparison with Other PDE Inhibitors**

ITI-214's profile can be compared to other less selective or different-family PDE inhibitors.



| Compound              | Primary PDE Target(s) | Key Characteristics                                                                                                                                                      |
|-----------------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ITI-214 (Lenrispodun) | PDE1                  | Potent, highly selective, CNS-<br>penetrant, with pro-cognitive,<br>cardiovascular, and anti-<br>inflammatory effects.                                                   |
| Vinpocetine           | PDE1 (less selective) | Also exhibits effects on ion channels and other targets. Used for cerebrovascular disorders and cognitive impairment.[11][12][13][14][15]                                |
| Rolipram              | PDE4                  | Selective for PDE4, primarily investigated for anti-inflammatory and antidepressant effects, but clinical development was hampered by side effects.[16] [17][18][19][20] |

# **Experimental Protocols PDE Inhibition Assay**

- Enzymes: Recombinant full-length human PDE enzymes.
- Assay Format: IMAP (Immobilized Metal Affinity for Phosphochemicals) technology.
- Substrates: Fluorescently labeled cAMP (Fl-cAMP) or cGMP (Fl-cGMP).
- Procedure: Enzymes are incubated with the substrate and varying concentrations of the inhibitor. The reaction is terminated, and the amount of hydrolyzed substrate is quantified by measuring the fluorescence polarization. Ki values are calculated from the concentrationresponse curves.[4]

### **Novel Object Recognition (NOR) in Rats**

This behavioral paradigm assesses learning and memory.





Click to download full resolution via product page

Novel Object Recognition (NOR) Workflow

Animals: Male Wistar rats.[4]

Apparatus: An open-field arena.

• Procedure:



- Habituation: Rats are allowed to explore the empty arena.
- Training (T1): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.
- Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).
- Testing (T2): Rats are returned to the arena where one of the original objects has been replaced with a novel object. Exploration time for each object is recorded.
- Data Analysis: A discrimination index is calculated to quantify memory. A preference for the novel object indicates memory of the familiar object.[21][22][23]

### **In Vitro Microglial Activation Assay**

- Cells: Murine microglial cell line (e.g., BV-2) or primary microglia.
- Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[24][25] [26][27]
- Treatment: Cells are pre-treated with ITI-214 at various concentrations before LPS stimulation.
- Readouts:
  - $\circ$  Cytokine Release: Levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) in the cell culture supernatant are measured by ELISA.
  - Gene Expression: Changes in the expression of inflammatory genes are quantified by qRT-PCR.
  - Cell Morphology: Changes in microglial morphology (e.g., from ramified to amoeboid) are observed by microscopy.

#### Conclusion

**ITI-214** (lenrispodun) is a highly potent and selective PDE1 inhibitor with a unique pharmacodynamic profile across multiple species. Its ability to modulate cAMP and cGMP



signaling in a targeted manner has demonstrated therapeutic potential in CNS disorders, cardiovascular diseases, and inflammatory conditions. The cross-species data presented in this guide highlight the consistent pharmacodynamic effects of **ITI-214**, supporting its continued clinical development. Further research is warranted to fully elucidate the comparative quantitative effects on intracellular second messenger signaling across different species and tissues.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. lenrispodun | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 3. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 4. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure -PMC [pmc.ncbi.nlm.nih.gov]
- 10. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. pnas.org [pnas.org]

#### Validation & Comparative





- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke PMC [pmc.ncbi.nlm.nih.gov]
- 14. The protective and therapeutic effects of vinpocetine, a PDE1 inhibitor, on oxidative stress and learning and memory impairment induced by an intracerebroventricular (ICV) injection of amyloid beta (aβ) peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amelioration of intracerebroventricular streptozotocin induced cognitive dysfunction and oxidative stress by vinpocetine -- a PDE1 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. (R)-(-)-Rolipram, Selective PDE4 inhibitor (CAS 85416-75-7) | Abcam [abcam.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel object recognition in the rat: a facile assay for cognitive function PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Lipopolysaccharide Induces Mitochondrial Fragmentation and Energetic Shift in Reactive Microglia: Evidence for a Cell-Autonomous Program of Metabolic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Species Pharmacodynamic Comparison of ITI-214 (Lenrispodun)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560036#cross-species-comparison-of-iti-214-s-pharmacodynamic-effects]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com